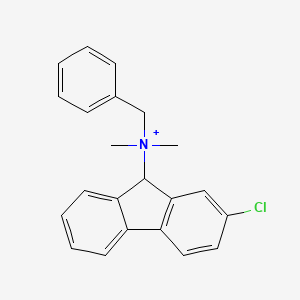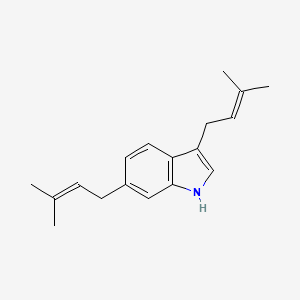
1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two 3-methyl-2-butenyl groups attached to the indole core. It has a molecular formula of C21H25N and a molecular weight of 291.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Another method involves the use of palladium-catalyzed intramolecular oxidative coupling, which allows for the formation of indole derivatives from anilines functionalized with electron-withdrawing and electron-donating groups .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high throughput and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and natural products.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole, 3-(3-methyl-2-butenyl)-: This compound has a similar structure but with only one 3-methyl-2-butenyl group attached to the indole ring.
1H-Indole, 6-methyl-: This compound features a methyl group at the 6-position of the indole ring.
3-Methylindole (skatole): Known for its strong odor, this compound has a methyl group at the 3-position of the indole ring.
Uniqueness
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is unique due to the presence of two 3-methyl-2-butenyl groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
73618-54-9 |
|---|---|
Molekularformel |
C18H23N |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
3,6-bis(3-methylbut-2-enyl)-1H-indole |
InChI |
InChI=1S/C18H23N/c1-13(2)5-7-15-8-10-17-16(9-6-14(3)4)12-19-18(17)11-15/h5-6,8,10-12,19H,7,9H2,1-4H3 |
InChI-Schlüssel |
NTGWNARXEPOAPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


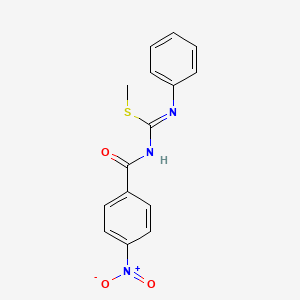
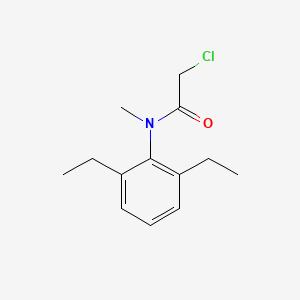


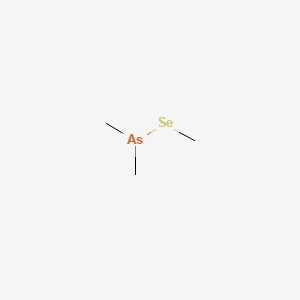

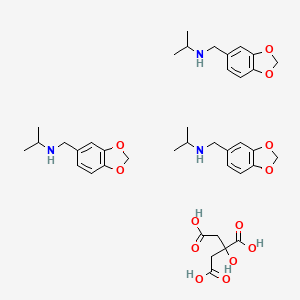
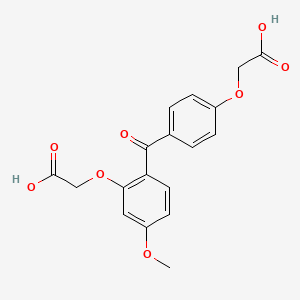
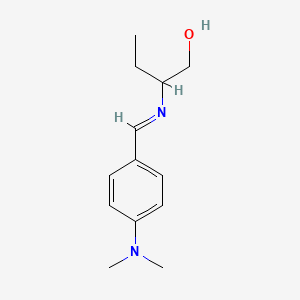
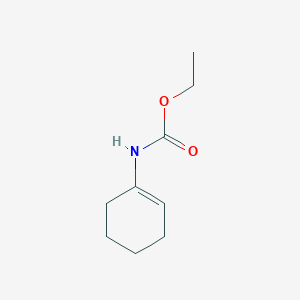
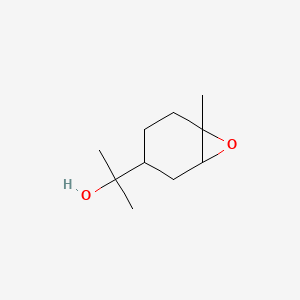
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

